molecular formula C18H19FN6O2 B2520602 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-77-9

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2520602
CAS No.: 1021122-77-9
M. Wt: 370.388
InChI Key: XEYNTLKWRDWMNT-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The presence of the morpholino group and the fluorine atom in the benzamide moiety enhances its pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting 4-chloropyrazole with 2-aminopyrimidine under reflux conditions in the presence of a base such as potassium carbonate.

    Introduction of the morpholino group: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with morpholine in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Attachment of the benzamide moiety: Finally, the morpholino-substituted pyrazolo[3,4-d]pyrimidine is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, differentiation, and survival, leading to the suppression of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to the presence of the fluorine atom, which enhances its binding affinity and selectivity towards specific molecular targets. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-14-3-1-13(2-4-14)18(26)20-5-6-25-17-15(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNTLKWRDWMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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